molecular formula C15H14N2OS2 B13713873 Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate

Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate

Cat. No.: B13713873
M. Wt: 302.4 g/mol
InChI Key: PEJOBUDZIBGBDM-UHFFFAOYSA-N
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Description

Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate is a sulfur-containing organic compound characterized by a cyano-carbonimidodithioate backbone linked to a naphthyloxyethyl group. The compound’s structural complexity necessitates advanced analytical techniques for characterization, such as X-ray crystallography, which relies on software like SHELXL for refinement .

Properties

Molecular Formula

C15H14N2OS2

Molecular Weight

302.4 g/mol

IUPAC Name

[methylsulfanyl(2-naphthalen-2-yloxyethylsulfanyl)methylidene]cyanamide

InChI

InChI=1S/C15H14N2OS2/c1-19-15(17-11-16)20-9-8-18-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9H2,1H3

InChI Key

PEJOBUDZIBGBDM-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC#N)SCCOC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate typically involves the reaction of naphthalene derivatives with cyano-carbonimidodithioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but it is generally produced in research laboratories for specific scientific applications. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds .

Scientific Research Applications

Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Carbonimidodithioate Family

The cyano-carbonimidodithioate moiety is rare in organic chemistry. Comparatively, compounds like Diethylaminoethyl chloride (CAS 869-24-9, ) share functionalized ethyl chains but lack the sulfur-rich dithioate group. Key structural differences include:

  • Electrophilic reactivity: The chloride group in Diethylaminoethyl chloride facilitates nucleophilic substitution, whereas the dithioate group in the target compound may participate in redox or coordination chemistry.
  • Aromatic substitution: The naphthyloxy group in the target compound enhances aromatic stacking interactions, unlike the simpler diethylamino group in analogs .

Functional Group Variations and Reactivity

  • Cyano-carbonimidodithioate vs. Phosphonothiolates: Compounds like Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate () feature phosphonothiolate groups, which are more hydrolytically stable but less redox-active than dithioates.
  • Naphthyloxy vs.

Data Tables and Research Findings

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Molecular Weight (g/mol)* Potential Applications
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate Cyano-carbonimidodithioate, naphthyloxy ~335.5† Drug discovery, materials science
Diethylaminoethyl chloride () Diethylamino, chloride 149.65 Organic synthesis intermediates
Cyclohexylmethyl phosphonothiolate () Phosphonothiolate, isopropylamino ~307.3† Enzyme inhibition, agrochemicals

*Calculated based on molecular formulas. †Estimated using standard atomic weights.

Research Findings:

  • Structural analysis : SHELX software () is critical for resolving complex sulfur-containing structures like the target compound, enabling precise bond-length and angle measurements .
  • Synthetic routes : Analogous compounds in suggest that the target compound may be synthesized via nucleophilic substitution or thiolation reactions, though specific protocols require further investigation .

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